molecular formula C16H18N4O B2516757 5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-14-0

5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2516757
M. Wt: 282.347
InChI Key: NFBXBEKSEMBEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.



Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve discussing any known reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.



Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Molecular Docking Studies

A study by Nagaraju et al. (2020) highlights the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, showcasing the methodological advancements in creating structurally complex pyrazolo[3,4-d]pyrimidines. The synthesized compounds were evaluated for antiproliferative activity against various cancer cell lines, demonstrating selectivity in cytotoxicity towards cancer cells over normal cells. Molecular docking studies revealed that these compounds bind selectively in the colchicine binding site of tubulin, indicating potential applications in cancer research (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Biological Activity

Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors. The study synthesized two series of analogues, revealing that certain substitutions enhance receptor activity. These findings suggest potential applications in designing receptor-specific drugs, underscoring the versatility of pyrazolo[3,4-d]pyrimidine derivatives in drug development (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Antifungal Potential

A different study investigated the synthesis of pyrazolo[3,4-d]pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This research demonstrates the broader implications of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Deohate & Palaspagar, 2020).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.


Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, I would recommend consulting the primary scientific literature or reliable databases. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-16(2,3)20-14-13(9-18-20)15(21)19(11-17-14)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBXBEKSEMBEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.